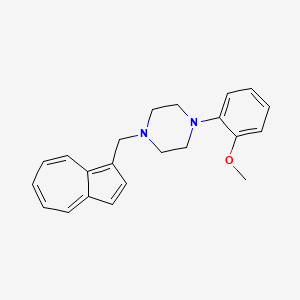
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique structure combining azulenyl, piperazinyl, and methoxybenzene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of azulenylmethyl and piperazinyl intermediates. The key steps include:
Formation of Azulenylmethyl Intermediate: This involves the reaction of azulene with a suitable alkylating agent under controlled conditions.
Piperazinyl Intermediate Synthesis: Piperazine is reacted with a suitable halogenated compound to introduce the desired substituents.
Coupling Reaction: The azulenylmethyl and piperazinyl intermediates are coupled under specific conditions, often using a catalyst to facilitate the reaction.
Methoxybenzene Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Applications De Recherche Scientifique
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(4-(1-Azulenylmethyl)-1-piperazinyl)pyrimidine, 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3,4-dimethoxyphenyl)thiazol-2-yl]amino]propyl]benzamide.
Uniqueness: The combination of azulenyl, piperazinyl, and methoxybenzene moieties in a single molecule provides unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
387360-48-7 |
|---|---|
Formule moléculaire |
C22H24N2O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(azulen-1-ylmethyl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C22H24N2O/c1-25-22-10-6-5-9-21(22)24-15-13-23(14-16-24)17-19-12-11-18-7-3-2-4-8-20(18)19/h2-12H,13-17H2,1H3 |
Clé InChI |
MNVDCQLMHFFYCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3 |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FAUC-3019; FAUC 3019; FAUC3019; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















